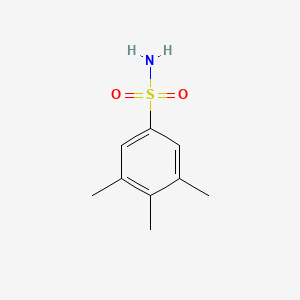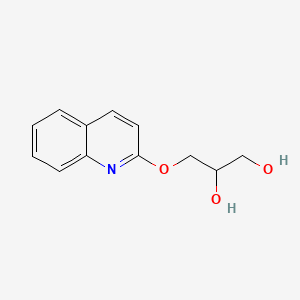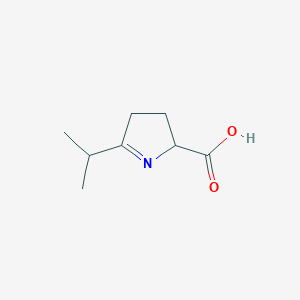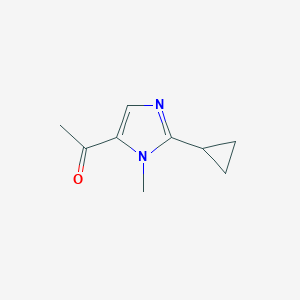
1-(2-Cyclopropyl-1-methyl-1H-imidazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- is a chemical compound that features a unique structure combining an ethanone group with a cyclopropyl and a methyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups are introduced through alkylation reactions. For instance, cyclopropylmethyl bromide can be used to alkylate the imidazole ring in the presence of a strong base like sodium hydride.
Formation of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives of the imidazole ring.
Applications De Recherche Scientifique
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit enzymes that require metal cofactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-: Similar structure but with a cyclopentenyl group instead of a cyclopropyl group.
Ethanone, 1-(2-cyclopropyl-1H-imidazol-4-yl)-: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group can impart rigidity to the molecule, potentially affecting its interaction with biological targets.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-(2-cyclopropyl-3-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(12)8-5-10-9(11(8)2)7-3-4-7/h5,7H,3-4H2,1-2H3 |
Clé InChI |
JXWVGZARRQNSTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N1C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


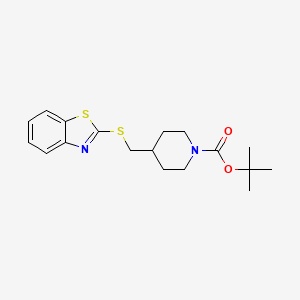


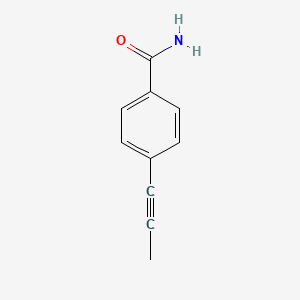

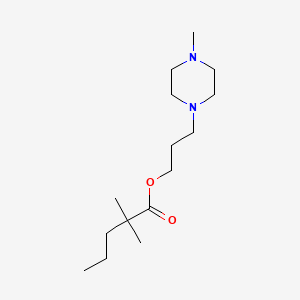
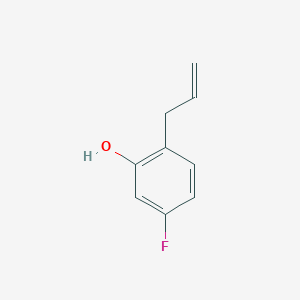
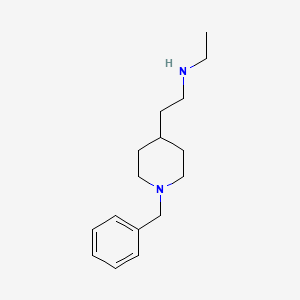
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)


